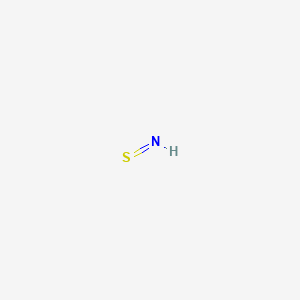

Sulfimide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

14616-59-2 |

|---|---|

分子式 |

HNS |

分子量 |

47.08 g/mol |

InChI |

InChI=1S/HNS/c1-2/h1H |

InChIキー |

GLBQVJGBPFPMMV-UHFFFAOYSA-N |

正規SMILES |

N=S |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Sulfimides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfimides, and the closely related sulfonimidamides and sulfondiimidamides, represent a class of sulfur(VI) compounds that have garnered significant attention in medicinal chemistry.[1] Characterized by a chiral sulfur center and a three-dimensional structure, these compounds are increasingly explored as bioisosteres of the ubiquitous sulfonamide functional group.[1][2] Their enhanced metabolic stability, polarity, and unique hydrogen-bonding capabilities offer advantages in drug design, making them promising candidates for developing novel therapeutics.[2] The growing interest in these scaffolds is driven by their potential applications in a wide range of therapeutic areas, including as enzyme inhibitors and anticancer agents.[1][3] This technical guide provides an in-depth overview of the synthesis, characterization, and applications of these novel sulfur-containing compounds.

Synthesis of Novel Sulfimides

Modern synthetic strategies for accessing sulfimides and their analogues prioritize efficiency, stereoselectivity, and broad functional group tolerance. Key methodologies include the modular assembly from simple precursors, oxidative amination, and stereospecific transformations of enantioenriched intermediates.

General Synthetic Workflow

The synthesis of complex sulfimides often begins with the construction of a foundational sulfur-containing intermediate, such as a primary sulfinamide. This intermediate then undergoes further reactions, like oxidative amination and subsequent N-functionalization, to build the final molecular architecture.

Caption: Modular synthesis of sulfondiimidamides.

Key Experimental Protocols

1. Modular Two-Step Synthesis of Sulfondiimidamides

This efficient protocol provides access to a wide range of sulfondiimidamides.[4]

-

Step 1: Primary Sulfinamide Synthesis: In a suitable solvent, an organometallic reagent (e.g., Grignard or organolithium, 1.2 equiv.) is added to an in situ generated unsymmetrical sulfurdiimide (1.0 equiv.). The reaction is typically stirred at room temperature until completion. This is followed by N-functionalization and subsequent cleavage of the N-Si(i-Pr)3 protecting group.[4]

-

Step 2: Iodine(III)-Mediated Oxidative Amination: The primary sulfinamide (1.0 equiv.) is dissolved in an appropriate solvent, and the desired amine (1.5 equiv.) is added, followed by a hypervalent iodine reagent (e.g., phenyliodine diacetate, 1.2 equiv.). The reaction mixture is stirred at room temperature. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-H sulfondiimidamide.[4] This method is noted for its operational simplicity and broad scope.[4]

2. Asymmetric Synthesis of Chiral Sulfimides via O-Alkylation

This method allows for the stereospecific synthesis of chiral sulfimides from enantioenriched sulfinamides.[5]

-

Step 1: O-Alkylation of Enantioenriched Sulfinamides: The enantioenriched sulfinamide (1.0 equiv.) is dissolved in DMPU. To this solution, potassium carbonate (2.0 equiv.) and an alkylating agent such as isopropyl iodide (3.0 equiv.) are added. The reaction is stirred at a specified temperature until the starting material is consumed. The resulting chiral sulfinimidate ester is isolated after aqueous workup and purification.[5]

-

Step 2: Nucleophilic Addition of Carbon Nucleophiles: The chiral sulfinimidate ester (1.0 equiv.) is dissolved in a suitable aprotic solvent like cyclopentyl methyl ether (CPME) under an inert atmosphere (N2). A Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equiv.) is added dropwise at a controlled temperature. The reaction is monitored by TLC, and upon completion, it is quenched and worked up to afford the chiral this compound, which is then purified.[5]

Characterization of Novel Sulfimides

The structural elucidation and purity assessment of newly synthesized sulfimides require a combination of spectroscopic and analytical methods.

General Characterization Workflow

A typical workflow begins with the purification of the crude product, followed by a series of spectroscopic and analytical techniques to confirm the structure, purity, and, if applicable, stereochemistry of the final compound.

Caption: Standard workflow for the characterization of sulfimides.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the proton and carbon backbone of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the compound, which is used to confirm its elemental composition. For example, for a sulfonamide-containing naphthalimide derivative with the formula C₃₀N₇O₅H₃₁S, the calculated mass was 601, and the found mass was [M+H]⁺ 602.39.[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify characteristic functional groups. For instance, in a synthesized sulfonamide-containing naphthalimide, characteristic peaks were observed for N-H (3448 cm⁻¹), C-H (2923 cm⁻¹), and C-N (1384 cm⁻¹) bonds.[6]

-

X-ray Crystallography: Provides definitive proof of the three-dimensional structure and absolute configuration of crystalline compounds.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) of chiral sulfimides.[5]

Data Presentation

Quantitative data from synthetic and biological studies are summarized below for comparative analysis.

| Entry | Starting Sulfinamide | Alkylating Agent | Yield (%) of Sulfinimidate Ester | e.r. |

| 1 | (S)-1a (>99:1 e.r.) | i-PrI | 91 | >99:1 |

| 2 | (S)-1b (>99:1 e.r.) | EtI | 85 | >99:1 |

| 3 | (S)-1c (99:1 e.r.) | MeI | 89 | 99:1 |

| Table 1: O-Alkylation of Enantioenriched Sulfinamides. (Data synthesized from principles described in[5]) |

| Entry | Starting Sulfinimidate Ester | Grignard Reagent | Yield (%) of this compound | e.r. |

| 1 | (S)-2a (>99:1 e.r.) | PhMgBr | 95 | >99:1 |

| 2 | (S)-2b (>99:1 e.r.) | 4-MeC₆H₄MgBr | 92 | >99:1 |

| 3 | (S)-2c (99:1 e.r.) | 2-NaphthylMgBr | 88 | 99:1 |

| Table 2: Synthesis of Chiral Sulfimides from Sulfinimidate Esters. (Data synthesized from principles described in[5]) |

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | AChE Kᵢ (nM) | BChE Kᵢ (nM) |

| Sulfamide 1 | 0.278 | 0.187 | 0.127 | 0.494 |

| Sulfamide 2 | 2.260 | 1.478 | 2.452 | 1.790 |

| Table 3: Enzyme Inhibitory Activities of Novel β-benzylphenethylamine-derived Sulfamides. [7] |

Applications in Drug Discovery

The structural and physicochemical properties of sulfimides make them highly attractive in drug design. The replacement of a sulfonyl oxygen with an imido group (S=O → S=NR) can introduce new interaction points with biological targets, improve metabolic stability, and fine-tune solubility and lipophilicity.[8]

Sulfonamides and Related Scaffolds as Enzyme Inhibitors

Sulfonamide-based structures are well-established inhibitors of various enzymes, including carbonic anhydrases (CAs) and cholinesterases (AChE, BChE).[7] Novel sulfamides derived from β-benzylphenethylamines have shown potent inhibition of these enzymes, with Kᵢ values in the nanomolar range.[7] This highlights the potential of designing highly effective inhibitors by modifying the sulfonamide scaffold.

Caption: Competitive inhibition of an enzyme by a novel this compound.

Conclusion

The field of novel sulfimides and their analogues is a vibrant and rapidly evolving area of research. Advances in synthetic methodologies have made these structurally complex molecules more accessible, enabling deeper exploration of their chemical and biological properties.[9][10] Their unique three-dimensional structures and favorable physicochemical characteristics position them as valuable scaffolds in modern drug discovery.[2] The continued development of stereoselective synthetic routes and the investigation of their interactions with biological targets will be crucial for unlocking the full therapeutic potential of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes | MDPI [mdpi.com]

- 7. The synthesis of novel sulfamides derived from β-benzylphenethylamines as acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of the S-N Bond in Sulfimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfimides, also known as sulfilimines, are a class of organosulfur compounds characterized by a unique sulfur-nitrogen bond. This bond is typically represented as a double bond (S=N) but possesses significant zwitterionic character (S⁺-N⁻), placing it in a fascinating electronic space between a neutral double bond and a dative single bond. As functional analogues of sulfoxides, sulfimides are of increasing importance in medicinal chemistry, asymmetric synthesis, and materials science. A thorough understanding of the S-N bond's electronic structure, length, and strength is critical for designing novel molecules and predicting their reactivity and stability.

This technical guide provides an in-depth overview of the primary spectroscopic techniques used to interrogate the S-N bond in sulfimides. We will cover vibrational spectroscopy (Infrared and Raman), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray techniques, presenting key quantitative data, detailed experimental protocols, and conceptual diagrams to aid in comprehension and application.

Vibrational Spectroscopy: Probing Bond Strength

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. The stretching frequency of the S-N bond is directly related to its bond order and strength; a stronger, more double-bond-like character results in a higher vibrational frequency (wavenumber).

The S-N single bond in related compounds like sulfonamides typically exhibits a stretching frequency (ν) in the range of 820-914 cm⁻¹[1]. Due to its increased bond order, the S=N double bond in sulfimides is expected to appear at a significantly higher frequency. While specific data for simple sulfimides is sparse, studies on related radical species such as NS₂ show an antisymmetric stretching vibration at 1225.2 cm⁻¹[2]. This suggests the S=N stretching frequency in sulfimides likely falls within the 1000-1300 cm⁻¹ region of the IR spectrum.

Key Vibrational Frequencies for the S-N Bond

| Bond Type | Compound Class | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| ν(N-S) | Organosulfur Cmpds. | ~820 | IR |

| ν(S=N) (Antisymm.) | NS₂ Radical | 1225.2[2] | IR |

| ν(S=N) (Predicted) | Sulfimides | 1000 - 1300 | IR/Raman |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the sulfimide compound with ~100-200 mg of dry KBr powder in an agate mortar and pestle. Grind until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press. Alternatively, for compounds sensitive to pressure or moisture, a Nujol (mineral oil) mull can be prepared by grinding a small amount of sample with a drop of Nujol and pressing the paste between two salt plates (e.g., NaCl or KBr).

-

Background Collection: Place the empty sample holder (or pure KBr pellet/salt plates) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂, water vapor, and the sample matrix.

-

Sample Analysis: Place the prepared sample in the spectrometer. Acquire the spectrum, typically by co-adding 16 to 64 scans in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of '% Transmittance vs. Wavenumber' is analyzed. Identify the characteristic S=N stretching band and other key functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Electronic Environment

NMR spectroscopy is indispensable for determining molecular structure. While ¹H and ¹³C NMR provide information about the organic scaffold, ¹⁵N NMR directly probes the nitrogen atom of the S-N bond, offering unparalleled insight into its electronic environment.

The ¹⁵N nucleus is a spin-½ nucleus, which yields sharp NMR signals. However, its low natural abundance (0.37%) and low gyromagnetic ratio make it an insensitive nucleus, often requiring isotopic enrichment or specialized pulse sequences for detection[3]. The chemical shift of the ¹⁵N nucleus in a this compound is highly sensitive to the hybridization and electron density at the nitrogen atom. For imines in general, the ¹⁵N chemical shift typically appears in the range of 305 to 375 ppm (relative to liquid NH₃)[4].

Typical ¹⁵N NMR Chemical Shift Ranges (Referenced to Liquid NH₃ at 0 ppm)

| Functional Group | Typical Chemical Shift (δ) in ppm |

|---|---|

| Imines | 305 - 375[4] |

| Amides | 95 - 160[4] |

| Anilines | 40 - 60 |

Experimental Protocol: ¹⁵N NMR Spectroscopy

-

Sample Preparation: Dissolve a sufficient quantity of the this compound sample (isotopically enriched if possible, otherwise a concentrated solution is required) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁵N frequencies.

-

Acquisition: For natural abundance samples, use a sensitivity-enhanced pulse sequence such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or a 2D heteronuclear correlation experiment like HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence). These techniques transfer magnetization from the more sensitive ¹H nuclei to the ¹⁵N nucleus, significantly reducing acquisition time.

-

Referencing: Chemical shifts should be referenced appropriately. While IUPAC recommends nitromethane (B149229), liquid ammonia (B1221849) is commonly used, especially in biochemical contexts. The chemical shift of nitromethane is approximately 380.2 ppm downfield from liquid ammonia[5].

-

Data Analysis: Identify the resonance corresponding to the this compound nitrogen and compare its chemical shift to known ranges to infer electronic properties.

X-ray Techniques: Direct Structural Information

X-ray-based methods provide the most direct information about the S-N bond, including its length and the electron density distribution.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths and angles. The S-N bond length in sulfimides is a key parameter that reflects its bond order. A shorter bond length indicates a higher degree of double-bond character. While data for simple S(IV) sulfimides can be difficult to locate, analysis of a closely related S(VI) compound, S,S-Diphenyl-N-tosyl sulfone diimine, reveals S=N bond lengths of 1.5158 Å and 1.5785 Å [6]. These values are significantly shorter than a typical S-N single bond (~1.75 Å), confirming substantial double-bond character.

Representative S-N Bond Lengths

| Compound Class | S-N Bond Length (Å) | Technique |

|---|---|---|

| Sulfone diimine (S(VI)) | 1.516 - 1.579[6] | SCXRD |

| Sulfonamide (S(VI)) | ~1.62 | SCXRD |

| Sulfenamide (S(II)) | ~1.70 | SCXRD |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The primary and often most challenging step is to grow a single, high-quality crystal of the this compound, typically larger than 0.1 mm in all dimensions. Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling[1].

-

Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots called reflections) is recorded by a detector at numerous orientations[4].

-

Structure Solution and Refinement: The intensities and positions of the diffraction spots are used to calculate an electron density map of the crystal's unit cell via Fourier transforms. This map is then interpreted to determine the positions of all atoms. The resulting structural model is refined computationally to achieve the best fit with the experimental data[4].

-

Analysis: From the final refined structure, precise bond lengths, bond angles, and torsion angles are extracted.

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of sulfimides.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of sulfimides.

Caption: Conceptual relationship between S-N bond order and key spectroscopic parameters.

References

Quantum Chemical Insights into Sulfimide Stability: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Quantum Chemical Calculations of Sulfimide Stability for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the stability of sulfimides, a class of sulfur-nitrogen compounds of significant interest in medicinal chemistry and materials science. Through a combination of theoretical calculations and a review of experimental data, this document offers valuable insights for professionals engaged in drug development and scientific research.

Introduction to this compound Stability

Sulfimides, characterized by a sulfur-nitrogen double bond, are isoelectronic analogs of sulfoxides. Their stability is a critical factor in their synthesis, storage, and biological activity. Understanding the energetic landscape of these molecules is paramount for predicting their reactivity and designing novel compounds with desired properties. Quantum chemical calculations provide a powerful tool to investigate the intrinsic stability of sulfimides, complementing and guiding experimental studies.

Computational Methodologies for Assessing this compound Stability

The stability of sulfimides can be quantitatively assessed through the calculation of various thermochemical parameters. Density Functional Theory (DFT) and high-level ab initio composite methods are the primary tools employed for these calculations.

Key Theoretical Parameters

-

Bond Dissociation Energy (BDE): The primary indicator of the strength of a chemical bond. For sulfimides, the S-N bond dissociation energy is of particular interest. It is calculated as the enthalpy change of the homolytic cleavage of the bond to form two radical fragments.

-

Activation Energy (Ea): The minimum energy required to initiate a chemical reaction, such as thermal decomposition. Lower activation energies indicate lower kinetic stability.

-

Reaction Enthalpy (ΔH): The overall enthalpy change during a reaction. Exothermic decomposition pathways (negative ΔH) are thermodynamically favorable.

Recommended Computational Protocols

A robust computational protocol for determining this compound stability involves the following steps:

-

Geometry Optimization: The molecular geometry of the this compound and its decomposition products/transition states are optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: A more accurate single-point energy is calculated using a larger basis set or a higher level of theory on the optimized geometry.

A common and effective approach is to use a DFT functional, such as B3LYP, with a sufficiently large basis set (e.g., 6-311+G(d,p) or larger) for geometry optimization and frequency calculations. For more accurate energy calculations, composite methods like the Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are recommended as they are designed to provide high accuracy for thermochemical data.

Computational Workflow for Determining this compound Stability

Exploring the Reactivity of N-Acylsulfimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Content: Unveiling the Synthetic Potential of N-Acylsulfimides

N-acylsulfimides are a class of organosulfur compounds characterized by a sulfur atom double-bonded to a nitrogen atom, with the nitrogen further substituted by an acyl group. This functional group imparts a unique reactivity profile, making them valuable intermediates in organic synthesis, particularly in the construction of complex nitrogen- and sulfur-containing molecules. This guide provides an in-depth exploration of the synthesis and reactivity of N-acylsulfimides, with a focus on their potential applications in medicinal chemistry and drug development.

While the broader classes of N-acylsulfonamides and N-acylsulfenamides have been more extensively studied, this guide will focus on the distinct reactivity of N-acylsulfimides, drawing parallels and highlighting differences where appropriate. The content herein is curated for an audience with a strong background in organic chemistry.

Synthesis of N-Acylsulfimides

The synthesis of N-acylsulfimides often involves the creation of the sulfur-nitrogen double bond. A common strategy is the reaction of sulfides with a source of "nitrene" or an equivalent electrophilic nitrogen species.

A robust method for the synthesis of the related N-acylsulfenamides involves the reaction of amides with N-thiosuccinimides or N-thiophthalimides. This approach avoids the use of harsh and unstable sulfenyl chlorides. The reaction proceeds under basic conditions and demonstrates a broad substrate scope with high yields.[1][2]

Table 1: Synthesis of N-Acylsulfenamides via Reaction of Amides with N-Thiosuccinimides

| Amide Substrate | Thiol-derived Substituent | Yield (%) | Reference |

| Alkyl Amides | Linear, Branched, Aromatic | up to 93% | [1] |

| Aryl Amides | Linear, Branched, Aromatic | up to 93% | [1] |

| Carbamates | Linear, Branched, Aromatic | up to 93% | [1] |

| Sulfonamides | Linear, Branched, Aromatic | up to 93% | [1] |

| Sulfinamides | Linear, Branched, Aromatic | up to 93% | [1] |

| Ureas | Linear, Branched, Aromatic | up to 93% | [1] |

Note: This table summarizes data for the synthesis of N-acylsulfenamides, a class of compounds closely related to N-acylsulfimides. Specific quantitative data for the synthesis of N-acylsulfimides was not available in the reviewed literature.

Experimental Protocol: General Procedure for the Synthesis of N-Acylsulfenamides

The following is a general protocol for the synthesis of N-acylsulfenamides from amides and N-thiosuccinimides, which can be adapted for the exploration of N-acylsulfimide synthesis.

Materials:

-

Primary amide, carbamate, sulfonamide, sulfinamide, or urea

-

N-thiosuccinimide or N-thiophthalimide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the amide (1.0 equiv) in anhydrous THF, add NaH (1.1 equiv) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the N-thiosuccinimide or N-thiophthalimide (1.2 equiv) in anhydrous THF.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Reactivity of N-Acylsulfimides

The reactivity of N-acylsulfimides is governed by the polarized S=N bond and the nature of the acyl group. They can participate in a variety of transformations, including nucleophilic attack at the sulfur atom, cycloaddition reactions, and sigmatropic rearrangements.

Nucleophilic Attack

The sulfur atom in N-acylsulfimides is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to their use as synthetic intermediates. The outcome of the reaction depends on the nucleophile and the reaction conditions. For instance, reactions with N-nucleophiles can lead to the formation of novel azaheterocycles.[3]

Cycloaddition Reactions

N-acylsulfimides can act as dipolarophiles or participate in other cycloaddition reactions, providing access to complex heterocyclic scaffolds. While specific examples involving N-acylsulfimides are not extensively documented in the readily available literature, the analogous reactivity of related sulfur-nitrogen compounds suggests their potential in [3+2] and other cycloaddition reactions. These reactions are powerful tools for constructing five-membered rings and are valuable in the synthesis of antiviral compounds.[4]

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system.[5][6] N-acylsulfimides containing appropriate unsaturated substituents can potentially undergo such rearrangements, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with high stereocontrol. The[7][7]-sigmatropic rearrangement, such as the Claisen rearrangement, is a well-known example that could be conceptually applied to N-acylthis compound systems.[8][9][10]

Asymmetric Synthesis

The development of asymmetric methods for the synthesis of chiral sulfur compounds is of great interest in medicinal chemistry. Chiral sulfimides and their derivatives are valuable targets, and their stereoselective synthesis is an active area of research.[7][11] Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.

Applications in Drug Discovery

The N-acylsulfonamide moiety, structurally related to N-acylsulfimides, is a recognized pharmacophore and a bioisostere of carboxylic acids. This functional group is present in a number of approved drugs and clinical candidates. The unique electronic and steric properties of N-acylsulfimides make them attractive scaffolds for the design of new therapeutic agents.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual reaction pathways relevant to the reactivity of N-acylsulfimides.

Caption: Synthesis of N-Acylsulfenamides.

Caption: Nucleophilic attack on N-acylthis compound.

Caption: Conceptual[7][7]-sigmatropic rearrangement.

Conclusion and Future Directions

N-acylsulfimides represent a promising class of compounds with untapped potential in organic synthesis and drug discovery. While the exploration of their reactivity is still in its early stages compared to related functional groups, the foundational knowledge of sulfur-nitrogen chemistry provides a strong basis for future investigations. Further research into the development of efficient and stereoselective methods for their synthesis and a deeper understanding of their participation in a broader range of chemical transformations will undoubtedly unlock new avenues for the construction of novel and medicinally relevant molecules. The development of detailed experimental protocols and the acquisition of quantitative reactivity data will be crucial for the advancement of this field.

References

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions of 3-Arylisocoumarins with N-Nucleophiles - A Route to Novel Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 6. Sigmatropic reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. imperial.ac.uk [imperial.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Asymmetric Synthesis of Chiral Sulfimides | Semantic Scholar [semanticscholar.org]

A Technical Guide to the History, Discovery, and Chemistry of Sulfilimine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfilimine compounds, characterized by a unique sulfur-nitrogen double bond, have transitioned from a subject of fundamental chemical interest to a significant functional group in biology and medicinal chemistry. This guide provides a comprehensive overview of the history of sulfilimine chemistry, from early synthetic explorations to the landmark discovery of their natural occurrence in collagen IV. It details the evolution of synthetic methodologies, presents key quantitative structural and reaction data, and outlines experimental protocols for their preparation. Furthermore, this guide explores the biological significance of sulfilimines, particularly the enzymatic pathway of their formation in the extracellular matrix and their emerging role as pharmacophores in drug design, including their application as kinase inhibitors.

Introduction: The Sulfilimine Bond

A sulfilimine, also known as a sulfimide, is a functional group containing a sulfur atom double-bonded to a nitrogen atom (S=N). The sulfur atom is also bonded to two carbon substituents, making it a tetravalent sulfur(IV) species. This is in contrast to the more commonly known sulfoxide, which features a sulfur-oxygen double bond. The S=N bond in a sulfilimine is polar, with the nitrogen atom being more electronegative, and the sulfur atom can be a stereocenter if the two carbon substituents are different.

While often represented as a double bond, the S=N linkage is more accurately described as a single bond with formal positive and negative charges on the sulfur and nitrogen atoms, respectively, particularly when the nitrogen is not substituted with an electron-withdrawing group.[1]

A Historical Timeline of Sulfilimine Chemistry

The study of sulfilimine compounds has a rich history that predates their recent rise to prominence in biological and medicinal chemistry.

-

1943: One of the early reports on sulfilimines described their synthesis from sulfanilamide, a class of early antibiotic drugs. This work laid the groundwork for understanding the basic reactivity of the sulfur-nitrogen bond.

-

1977: A comprehensive review by T. L. Gilchrist and C. J. Moody, "The chemistry of sulfilimines," was published in Chemical Reviews.[2] This seminal work summarized the known synthesis, structure, and reactivity of sulfilimines at the time, serving as a foundational reference for chemists for decades.

-

Mid- to Late-20th Century: Research during this period focused on the fundamental chemistry of sulfilimines, including their synthesis via the imidation of thioethers and their use as synthetic intermediates. Key researchers in this era explored their stereochemistry and reactivity patterns.

-

2009: A paradigm shift occurred with the discovery of a naturally occurring sulfilimine bond in collagen IV by a team of researchers led by Billy G. Hudson and colleagues.[3] Using advanced mass spectrometry and nuclear magnetic resonance spectroscopy, they identified a covalent cross-link between hydroxylysine and methionine residues, a bond previously unknown in biomolecules.[3] This discovery highlighted the biological importance of sulfilimines in providing structural integrity to tissues.[3]

-

Post-2009: The discovery in collagen IV spurred a renaissance in sulfilimine research. The focus expanded to include their biosynthesis, their role in disease, and their potential as pharmacophores in drug discovery. This has led to the development of new, more efficient synthetic methods and the exploration of sulfilimine analogs of known drugs.

Synthesis of Sulfilimine Compounds

The synthesis of sulfilimines has evolved significantly over the years, with modern methods offering greater efficiency, milder conditions, and broader substrate scope.

Classical Method: Imidation of Thioethers

The traditional and most common method for synthesizing sulfilimines is the imidation of thioethers. This reaction involves treating a thioether with an electrophilic aminating agent. A widely used reagent for this transformation is chloramine-T, which reacts with thioethers to form N-tosylsulfilimines.[1]

General Reaction: R₂S + ClNHTs → R₂S=NTs + HCl[1]

Modern Methods: S-C Bond Formation

More recent synthetic strategies have focused on forming the sulfur-carbon bond, starting from sulfenamides. These methods offer alternative pathways to sulfilimines and have expanded the range of accessible structures.

-

Alkylation/Arylation of Sulfenamides: This approach involves the reaction of an N-acylsulfenamide with an alkyl or aryl halide. Recent advancements include the use of transition-metal catalysts, such as rhodium and copper, to facilitate this coupling under mild conditions.[4]

-

Reaction with Arynes and Cyclohexyne (B14742757) Intermediates: A metal-free approach involves the reaction of sulfenamides with aryne or cyclohexyne precursors to form S-aryl or S-vinyl sulfilimines.[4]

Quantitative Data

Sulfilimine Bond Lengths and Angles

The geometry of the sulfilimine bond has been investigated through X-ray crystallography and computational studies. The S=N bond length is influenced by the substituents on both the sulfur and nitrogen atoms.

| Compound/System | S=N Bond Length (Å) | S-N-C Bond Angle (°) | C-S-C Bond Angle (°) | Reference(s) |

| Neutral Sulfilimine (collagen IV model, computational) | 1.606 | N/A | N/A | [5] |

| Single Protonated Sulfilimine (collagen IV model, computational) | 1.661 | N/A | N/A | [5] |

| Double Protonated Sulfilimine (collagen IV model, computational) | 1.788 | N/A | N/A | [5] |

| S,S-Diphenyl-N-tosylsulfone diimine (crystal structure) | 1.5785 (S=N-Ts), 1.5158 (S=N-H) | 126.05 (N-S-N) | 102.92-112.96 | [6] |

Comparative Yields of Synthetic Methods

The efficiency of sulfilimine synthesis varies depending on the chosen method and substrates. The following table provides a summary of typical yields for various synthetic approaches.

| Synthetic Method | Substrates | Product Type | Yield Range (%) | Reference(s) |

| Imidation of Thioethers (Electrochemical) | Thioanisole, Sulfonamides | N-Sulfonylsulfilimines | 39-83 | [7] |

| S-Alkylation of N-Acyl Sulfenamides | N-Acyl Sulfenamides, Alkyl Halides | N-Acyl Sulfilimines | High | [8] |

| S-Arylation via Aryne Intermediates | N-Acyl Sulfenamides, Aryne Precursors | N-Acyl S-Aryl Sulfilimines | 55-99 | [4] |

| Copper-Catalyzed S-Arylation | Sulfenamides, (Hetero)aryl Iodides | N-H and N-Acyl (Hetero)aryl Sulfilimines | Good to Excellent | [9] |

| Rhodium-Catalyzed S-Alkylation | N-Acyl Sulfenamides, Diazo Compounds | Chiral N-Acyl Sulfilimines | High (up to 98:2 er) | [10] |

Experimental Protocols

Synthesis of S,S-Diphenyl-N-tosylsulfilimine via Imidation of Thioether

This protocol is a classic example of sulfilimine synthesis using chloramine-T.

Materials:

-

Diphenyl sulfide (B99878)

-

Chloramine-T trihydrate

-

Methanol

-

Water

Procedure:

-

Dissolve diphenyl sulfide (1.0 eq) in a minimal amount of methanol.

-

In a separate flask, dissolve chloramine-T trihydrate (1.1 eq) in water.

-

Add the chloramine-T solution dropwise to the diphenyl sulfide solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure S,S-diphenyl-N-tosylsulfilimine.

Characterization:

-

¹H NMR: Expect aromatic protons from the phenyl and tosyl groups.

-

¹³C NMR: Expect aromatic carbons.

-

IR (cm⁻¹): Look for characteristic bands for S=N, S=O (from tosyl group), and aromatic C-H stretches.

-

Melting Point: Compare with the literature value.

Synthesis of N-Acyl Sulfilimine via S-Alkylation of a Sulfenamide

This protocol outlines a modern approach to sulfilimine synthesis.

Materials:

-

N-(Arylthio)pivalamide

-

Alkyl halide (e.g., methyl iodide)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Base (e.g., Potassium hydroxide)

Procedure:

-

To a solution of N-(arylthio)pivalamide (1.0 eq) in anhydrous THF, add powdered potassium hydroxide (B78521) (1.5 eq).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-acyl sulfilimine.

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the structure of the product.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Biological Significance and Signaling Pathways

The Peroxidasin Pathway and Collagen IV Cross-linking

The discovery of the sulfilimine bond in collagen IV revealed a novel enzymatic pathway for its formation, crucial for the structural integrity of the basement membrane in tissues.

The enzyme peroxidasin , located in the basement membrane, catalyzes the formation of the sulfilimine bond. The proposed mechanism involves the following steps:

-

Peroxidasin utilizes hydrogen peroxide (H₂O₂) and a halide ion (typically bromide, Br⁻) to generate a reactive hypohalous acid (hypobromous acid, HOBr).

-

The hypobromous acid then reacts with either the sulfur atom of a methionine residue or the nitrogen atom of a hydroxylysine residue on adjacent collagen IV protomers.

-

This reaction forms a highly reactive halosulfonium or haloamine intermediate.

-

The intermediate is then attacked by the corresponding amine or sulfide of the other residue, leading to the formation of the sulfilimine cross-link and the elimination of water and the halide ion.

This cross-linking is essential for the mechanical stability of the collagen IV network and, by extension, the tissues it supports.

Sulfilimines in Drug Development: Kinase Inhibition

The unique properties of the sulfilimine group, including its stereochemistry, polarity, and ability to act as a hydrogen bond donor/acceptor, have made it an attractive motif for medicinal chemists. Sulfilimines are being explored as bioisosteres for sulfoxides and sulfones in drug candidates.

One promising area is the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key player in the DNA damage response pathway, making it a target for cancer therapy.

Researchers have designed and synthesized sulfilimine and sulfoximine (B86345) analogs of known ATR inhibitors, such as VE-821.[11] These analogs have shown potent and selective inhibition of ATR, leading to enhanced DNA damage and apoptosis in cancer cells.[11] The sulfilimine moiety can modulate the physicochemical properties of the parent compound, potentially improving solubility, metabolic stability, and target engagement.[12][13]

Conclusion

The field of sulfilimine chemistry has undergone a remarkable transformation, evolving from a niche area of organic synthesis to a frontier in chemical biology and drug discovery. The discovery of the sulfilimine bond as a fundamental structural component in collagen has illuminated its biological importance and opened new avenues of research. Concurrently, advances in synthetic chemistry have provided researchers with powerful tools to construct these unique molecules with high efficiency and stereocontrol. For drug development professionals, sulfilimines offer a novel and versatile scaffold for the design of next-generation therapeutics, particularly in the realm of kinase inhibition. As our understanding of the synthesis, properties, and biological roles of sulfilimine compounds continues to grow, their impact on science and medicine is poised to expand even further.

References

- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Sulfilimine Bond Identified in Collagen IV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational insights into the formation and nature of the sulfilimine bond in collagen-IV - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02105F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfilimine synthesis by C-S coupling reaction or sulfinimidoylation [organic-chemistry.org]

- 9. Assembly of (hetero)aryl sulfilimines via copper-catalyzed enantioselective S-arylation of sulfenamides with (hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sulfoximines as ATR inhibitors: Analogs of VE-821 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Properties of Chiral Sulfimides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral sulfimides, the aza-analogues of sulfoxides, have emerged as a pivotal class of organosulfur compounds with significant applications in asymmetric synthesis and medicinal chemistry. Their unique stereochemical properties, arising from the chiral sulfur(IV) center, make them valuable as chiral auxiliaries, ligands for asymmetric catalysis, and pharmacophores in drug discovery. This technical guide provides a comprehensive overview of the fundamental properties of chiral sulfimides, including their structure, stereochemistry, acidity, and reactivity. Detailed experimental protocols for their synthesis and representative applications are presented, alongside a summary of key quantitative data to facilitate their practical application in research and development.

Introduction

Chiral sulfimides, also known as sulfilimines, are tetravalent sulfur compounds characterized by a double bond between the sulfur and nitrogen atoms and a stereogenic sulfur center.[1][2] This unique structural feature imparts a distinct set of chemical and physical properties that have garnered considerable interest in the scientific community. The stereochemistry at the sulfur atom can significantly influence the biological activity and catalytic efficiency of molecules containing a sulfimide moiety.[3] This guide aims to provide a detailed exploration of the core properties of chiral sulfimides to serve as a valuable resource for researchers in organic synthesis and drug development.

Structural and Stereochemical Properties

The geometry of the sulfur atom in a this compound is trigonal pyramidal, with the lone pair of electrons occupying one of the vertices. This arrangement, analogous to that of sulfoxides, is responsible for the chirality of the molecule when the two organic substituents on the sulfur atom are different. The stability of the chiral center at sulfur allows for the isolation of enantiomerically pure sulfimides.

Bond Parameters

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules, including bond lengths and angles.[4] The structural parameters of the this compound functional group are crucial for understanding its reactivity and interactions. Below is a table summarizing representative bond lengths and angles for a chiral this compound, extracted from crystallographic data.

| Parameter | Value (Å or °) | Reference Compound |

| S=N Bond Length | 1.63 - 1.67 Å | S-Mesityl-S-methyl-N-(p-toluenesulfonyl)this compound |

| S-C Bond Length (sp2) | 1.78 - 1.82 Å | S-Mesityl-S-methyl-N-(p-toluenesulfonyl)this compound |

| S-C Bond Length (sp3) | 1.75 - 1.79 Å | S-Mesityl-S-methyl-N-(p-toluenesulfonyl)this compound |

| C-S-C Bond Angle | 98 - 102° | S-Mesityl-S-methyl-N-(p-toluenesulfonyl)this compound |

| C-S-N Bond Angle | 105 - 109° | S-Mesityl-S-methyl-N-(p-toluenesulfonyl)this compound |

Note: The exact values can vary depending on the substituents on the sulfur and nitrogen atoms.

Acidity of N-Acyl Sulfimides

The acidity of the N-H proton in N-unsubstituted or N-acyl sulfimides is a key property influencing their reactivity and potential as hydrogen bond donors. While specific pKa data for a wide range of N-acyl sulfimides are not extensively documented, data from structurally related N-acyl and N-aryl sulfonamides can provide valuable insights. The acidity is significantly influenced by the nature of the substituent on the nitrogen atom.

| Compound Type | Representative pKa Range | Notes |

| N-Acyl Sulfonamides | 3.5 - 7.6 | The electron-withdrawing acyl group significantly increases the acidity compared to unsubstituted sulfonamides. The pKa is influenced by substituents on the acyl and aryl groups.[3][5] |

| N-Aryl Sulfonamides | ~8.5 | Less acidic than N-acyl derivatives. The acidity is modulated by the electronic properties of the aryl substituent.[5] |

Synthesis of Chiral Sulfimides

The development of stereoselective methods for the synthesis of chiral sulfimides has been a major focus of research. The primary strategies involve the asymmetric imidation of prochiral sulfides and the nucleophilic substitution of enantioenriched sulfinamides.

Asymmetric Imidation of Sulfides

The direct imidation of sulfides using a chiral catalyst is a highly atom-economical approach to access chiral sulfimides. Rhodium-based catalysts have shown particular promise in this transformation.

From Enantioenriched Sulfinamides

An alternative and highly effective strategy involves the stereospecific conversion of readily available enantioenriched sulfinamides. This method allows for the synthesis of a wide range of chiral sulfimides with high enantiopurity.[1][6]

Applications in Asymmetric Catalysis

Chiral sulfimides have demonstrated significant potential as ligands in transition metal-catalyzed asymmetric reactions. Their ability to coordinate to metal centers and create a chiral environment enables the stereoselective formation of new chemical bonds.

Palladium-Catalyzed Asymmetric Allylic Alkylation

A notable application of chiral this compound ligands is in the palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, the chiral ligand controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Enantiomeric Excess in Catalysis

The effectiveness of a chiral catalyst is quantified by the enantiomeric excess (ee) of the product. Chiral this compound-based catalysts have been shown to induce high levels of enantioselectivity in various reactions.

| Reaction Type | Chiral Ligand/Catalyst | Substrate | Nucleophile | Enantiomeric Excess (ee) |

| Asymmetric Imidation | Rhodium(II) complex with chiral carboxylate ligand | Aryl alkyl sulfides | N-acyl nitrene precursor | up to 96% de |

| Pd-Catalyzed Allylic Alkylation | Palladium complex with chiral this compound ligand | 1,3-Diphenylallyl acetate | Dimethyl malonate | up to 90% ee |

| Enzyme-Catalyzed Sulfimidation | Engineered Cytochrome P450 | Thioanisole | Tosyl azide | up to 99% ee |

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Imidation of Sulfides

This protocol is adapted from literature procedures for the diastereoselective imination of sulfides.

Materials:

-

Prochiral sulfide (1.0 mmol)

-

Imidating agent (e.g., N-mesyloxycarbamate, 1.1 mmol)

-

Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%)

-

Anhydrous solvent (e.g., dichloromethane (B109758), 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral rhodium(II) catalyst.

-

Add the anhydrous solvent, followed by the prochiral sulfide.

-

Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

-

Add the imidating agent portion-wise over a period of 30 minutes.

-

Stir the reaction mixture at the specified temperature for the required time (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the enantioenriched this compound.

-

Determine the diastereomeric or enantiomeric excess by chiral HPLC or NMR analysis.

Synthesis of Chiral Sulfimides from Enantioenriched Sulfinamides

This protocol is a general representation based on the O-alkylation of sulfinamides followed by nucleophilic addition.[1]

Materials:

-

Enantioenriched sulfinamide (1.0 mmol)

-

Alkylating agent (e.g., isopropyl iodide, 1.5 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., DMPU, 2 mL)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol in THF)

-

Anhydrous THF

Procedure: Step 1: O-Alkylation

-

To a stirred solution of the enantioenriched sulfinamide in the solvent, add the base and the alkylating agent at room temperature.

-

Stir the mixture until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude sulfinimidate ester.

Step 2: Nucleophilic Addition

-

Dissolve the crude sulfinimidate ester in anhydrous THF and cool to 0 °C under an inert atmosphere.

-

Add the Grignard reagent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the residue by column chromatography to yield the chiral this compound.

Workflow for Screening Chiral this compound Catalysts

The identification of an optimal chiral catalyst for a specific transformation often requires a screening process.

Conclusion

Chiral sulfimides represent a versatile and increasingly important class of compounds in modern organic chemistry. Their unique structural features and tunable electronic properties make them highly effective in asymmetric synthesis and as key building blocks in the development of new therapeutic agents. This guide has provided a foundational understanding of their core properties, methods of preparation, and applications. The detailed protocols and compiled data are intended to empower researchers to effectively utilize these powerful chiral molecules in their own synthetic endeavors. Further exploration into the diverse reactivity and applications of chiral sulfimides is anticipated to lead to continued innovation in both academic and industrial research.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Search - Access Structures [ccdc.cam.ac.uk]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. Research Portal [iro.uiowa.edu]

Unraveling the Enigmatic Bond: A Technical Guide to the Theoretical Electronic Structure of Sulfimides

For Researchers, Scientists, and Drug Development Professionals

The sulfimide functional group, with its intriguing sulfur-nitrogen double bond, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties are pivotal to its reactivity and biological activity, making a deep understanding of its electronic structure essential for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the theoretical studies that have illuminated the electronic landscape of sulfimides, presenting key quantitative data, detailed computational methodologies, and visual representations of the underlying theoretical frameworks.

Core Concepts in this compound Electronic Structure

Theoretical investigations, primarily employing ab initio molecular orbital theory and density functional theory (DFT), have been instrumental in elucidating the nature of the S-N bond in sulfimides. Contrary to a simple double bond representation, computational studies suggest a more complex bonding picture characterized by significant charge polarization and the influence of hyperconjugative interactions.

A foundational study on the model system HN=SH₂, using ab initio calculations, revealed that the S-N bond possesses a partial double-bond character. This is attributed mainly to negative hyperconjugative interactions rather than classical pπ-pπ overlap[1]. Natural Bond Orbital (NBO) analysis is a key computational tool that has been used to quantify these interactions[1]. Furthermore, the electronic nature of the S-N bond has been described as a polarized coordinate-covalent (dative) single bond, with the nitrogen atom being more electronegative (Nδ- ← Sδ+)[2][3].

The conformational landscape of sulfimides is also a critical aspect of their electronic structure. Theoretical calculations have shown a rotational barrier around the S-N bond in the model system HN=SH₂ to be 8.50 kcal/mol, as determined by G2 calculations[1]. The inversion barrier at the sulfur atom is considerably higher, calculated to be 26.85 kcal/mol at the same level of theory, indicating a relatively rigid stereochemistry at the sulfur center[1].

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data obtained from various theoretical studies on sulfimides and related structures. These data provide a comparative overview of geometric parameters and energetic properties calculated using different levels of theory.

Table 1: Calculated Geometric and Energetic Parameters for the HN=SH₂ Model System

| Parameter | HF/6-31G | B3LYP/6-31+G | MP2(full)/6-31+G* | G2 |

| S-N Bond Length (Å) | - | - | - | - |

| H-N-S Bond Angle (°) | - | - | - | - |

| H-S-N Bond Angle (°) | - | - | - | - |

| S-N Rotational Barrier (kcal/mol) | - | - | - | 8.50[1] |

| S-Inversion Barrier (kcal/mol) | - | - | - | 26.85[1] |

Note: Specific geometric parameters were not explicitly provided in the snippets for this model system, but the levels of theory used for their optimization are noted.

Table 2: S-N Bond Length in Sulfilimine Crosslinks Under Different Protonation States

| Protonation State | S-N Bond Length (Å) |

| Neutral | 1.606[2] |

| Single Protonated | 1.661[2] |

| Double Protonated | 1.788[2] |

Experimental and Computational Protocols

The theoretical investigation of this compound electronic structure relies on a range of computational chemistry techniques. Below are detailed methodologies for the key experiments cited in the literature.

Ab Initio and Density Functional Theory (DFT) Calculations

These calculations are fundamental to understanding the electronic structure and properties of sulfimides.

-

Software: The Gaussian suite of programs (e.g., Gaussian 98W) is a commonly used software package for these calculations[1].

-

Levels of Theory:

-

Hartree-Fock (HF): A foundational ab initio method. The 6-31G* basis set is often employed[1].

-

Density Functional Theory (DFT): The B3LYP functional combined with the 6-31+G* basis set is a popular choice for including electron correlation effects[1].

-

Møller-Plesset Perturbation Theory (MP2): The MP2(full)/6-31+G* level of theory provides a higher accuracy for electron correlation[1].

-

-

Geometry Optimization: Complete optimization of the molecular geometry is performed to find the minimum energy structures (ground states) and transition states for processes like bond rotation and inversion[1].

-

Frequency Calculations: These are performed to confirm that optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Natural Bond Orbital (NBO) Analysis

NBO analysis is used to gain a deeper understanding of the bonding and charge distribution within the molecule.

-

Purpose: To analyze the filled and empty orbitals of the molecule and quantify interactions between them, such as hyperconjugation. It also provides a method for calculating atomic charges through Natural Population Analysis (NPA)[1].

-

Methodology: NBO analysis is typically performed on the optimized geometries obtained from ab initio or DFT calculations. The analysis provides information on donor-acceptor interactions and their stabilization energies (E(2)), which are indicative of the strength of hyperconjugative effects[1].

Frontier Molecular Orbital (FMO) Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the reactivity of sulfimides.

-

Purpose: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity[4].

-

Methodology: The energies of the HOMO and LUMO are obtained from the output of the quantum chemical calculations. The energy gap is then calculated as ΔE = ELUMO - EHOMO[4].

Visualizing Theoretical Workflows and Concepts

To better illustrate the relationships between different theoretical approaches and the workflow of a typical computational study, the following diagrams are provided.

References

The Ascendant Sulfimide Analogues: A Technical Guide to Structural Diversity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address the complexities of human disease. Among the emerging classes of pharmacophores, sulfimide analogues—encompassing sulfoximines, sulfondiimines, and sulfonimidamides—have garnered significant attention. Their unique three-dimensional structures, coupled with their capacity for diverse substitutions, offer a rich chemical space for the design of next-generation therapeutics. This technical guide provides an in-depth exploration of the structural diversity of this compound analogues, their synthesis, and their burgeoning role in modulating key signaling pathways implicated in cancer and other diseases.

The this compound Core: A World of Structural Possibility

This compound analogues are characterized by the presence of a sulfur-nitrogen double bond, which imparts distinct physicochemical properties compared to their sulfone or sulfonamide counterparts. The ability to introduce a wide array of substituents at both the sulfur and nitrogen atoms allows for the fine-tuning of steric and electronic properties, enabling the rational design of potent and selective inhibitors.

Sulfoximines , with one imido and one oxo group attached to the sulfur atom, have been the most extensively studied of the this compound analogues. Their structural versatility has been exploited to develop inhibitors of various kinases.

Sulfondiimines , featuring two imido groups, represent a more recent addition to the medicinal chemist's toolbox. Their greater number of nitrogen atoms provides additional points for hydrogen bonding and further functionalization, opening new avenues for molecular design.[1][2][3]

Sulfonimidamides , the mono-aza analogues of sulfonamides, introduce chirality at the sulfur center, adding another layer of complexity and potential for stereospecific interactions with biological targets.[4]

The structural diversity of these analogues is vast, with ongoing research continually expanding the library of accessible compounds. This diversity is crucial for navigating the intricate binding pockets of therapeutic targets and overcoming challenges such as drug resistance.

Quantitative Biological Data of this compound Analogues

The therapeutic potential of this compound analogues is underscored by their demonstrated biological activity against a range of targets. The following tables summarize key quantitative data for representative compounds from each class.

| Compound Class | Analogue/Derivative | Target(s) | Assay | IC₅₀/Kᵢ | Cell Line(s) | Reference |

| Sulfonamide | Carvacrol (B1668589) derivative 1 | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 1.02 µM | - | [5] |

| Carvacrol derivative 3 | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 1.69 µM | - | [5] | |

| Carvacrol derivative 5 | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 2.13 µM | - | [5] | |

| Acridine/Sulfonamide Hybrid 5b | - | Cytotoxicity | IC₅₀ = 8.30 µM | HepG-2 | [6] | |

| Acridine/Sulfonamide Hybrid 5b | - | Cytotoxicity | IC₅₀ = 8.93 µM | HCT-116 | [6] | |

| Acridine/Sulfonamide Hybrid 5b | - | Cytotoxicity | IC₅₀ = 5.88 µM | MCF-7 | [6] | |

| Acridine/Sulfonamide Hybrid 6b | - | Cytotoxicity | IC₅₀ = 17.98 µM | HepG-2 | [6] | |

| Acridine/Sulfonamide Hybrid 6b | - | Cytotoxicity | IC₅₀ = 13.07 µM | HCT-116 | [6] | |

| Acridine/Sulfonamide Hybrid 6b | - | Cytotoxicity | IC₅₀ = 16.47 µM | MCF-7 | [6] | |

| Acridine/Sulfonamide Hybrid 8b | Topoisomerase I | Enzyme Inhibition | IC₅₀ = 3.41 µg/mL | - | [6] | |

| Acridine/Sulfonamide Hybrid 7c | Topoisomerase II | Enzyme Inhibition | IC₅₀ = 7.33 µM | - | [6] | |

| N-Ethyltoluene-4-sulfonamide 8a | - | Cytotoxicity | IC₅₀ = 10.9 µM | HeLa | [7] | |

| 2,5-Dichlorothiophene-3-sulfonamide 8b | - | Cytotoxicity | IC₅₀ = 4.62 µM | HeLa | [7] | |

| Various Synthesized Sulfonamides | - | Cytotoxicity | IC₅₀ < 30 µM | MDA-MB-468 | [8][9] | |

| Various Synthesized Sulfonamides | - | Cytotoxicity | IC₅₀ < 128 µM | MCF-7 | [8][9] | |

| Various Synthesized Sulfonamides | - | Cytotoxicity | IC₅₀ < 360 µM | HeLa | [8][9] | |

| Sulfoximine | Roniciclib | pan-CDK | Proliferation | IC₅₀ = 15 nM | MCF-7 | [10] |

| Macrocycle 23 | CDK9 | Proliferation | IC₅₀ = 11 nM | HeLa | [10] |

Experimental Protocols: Synthesis and Characterization

The successful development of this compound-based therapeutics hinges on robust and versatile synthetic methodologies. This section provides detailed experimental protocols for the synthesis of key this compound analogue classes.

General Procedure for the Synthesis of N-Monosubstituted Sulfondiimines[11]

To a solution of the corresponding sulfiliminium salt (1.0 equiv) in acetonitrile (B52724) (MeCN), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) and the respective iminoiodane (1.1 equiv) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-monosubstituted sulfondiimine.

Modular Synthesis of Sulfondiimines[12][13][14][15]

A solution of the sulfinylamine reagent in anhydrous THF is cooled to -78 °C. To this solution, the first Grignard reagent (1.05 equiv) and TMS-OTf (1.0 equiv) are added sequentially. After stirring for 1 minute, the second Grignard reagent (1.5 equiv) is added, and the reaction mixture is warmed to -30 °C and stirred for 10 minutes. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The resulting crude sulfilimine is then subjected to rhodium-catalyzed imination with an iminoiodinane in the presence of a rhodium catalyst (e.g., [Rh₂(esp)₂]) in dichloromethane (B109758) at 40 °C for 24 hours to yield the sulfondiimine.

Synthesis of Chiral Sulfonimidamides[16][17][18]

The synthesis of chiral sulfonimidamides can be achieved through various methods, including the stereospecific conversion of chiral sulfonimidoyl fluorides or chlorides. In a typical procedure, a chiral sulfonimidoyl chloride is reacted with a primary or secondary amine in the presence of a base to yield the corresponding enantioenriched sulfonimidamide. The reaction conditions are optimized to ensure retention or inversion of the stereochemistry at the sulfur center, depending on the desired enantiomer.

In Vitro Cytotoxicity Assay[6][9][19][20]

Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed using a standard method such as the MTT assay. The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Modulation of Cellular Signaling Pathways

This compound analogues have emerged as potent modulators of key signaling pathways that are frequently dysregulated in cancer. Their ability to selectively target components of these pathways offers a promising avenue for therapeutic intervention.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Certain sulfonamide derivatives have been shown to inhibit the function of Akt by binding to its pleckstrin homology (PH) domain, thereby preventing its recruitment to the cell membrane and subsequent activation.[1][2][8][11][12] This inhibition leads to the induction of apoptosis in cancer cells.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Asymmetric Synthesis of Sulfimides Using Rhodium Catalysts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of sulfimides utilizing rhodium catalysts. The methodologies outlined herein are based on established literature and offer robust procedures for accessing chiral sulfimides, which are valuable building blocks in medicinal chemistry and organic synthesis.

Introduction

Chiral sulfimides are important structural motifs in a variety of biologically active molecules and serve as versatile synthetic intermediates. Their synthesis in an enantiomerically pure form is of significant interest. Rhodium-catalyzed reactions have emerged as powerful tools for the asymmetric synthesis of sulfimides, offering high levels of stereocontrol and functional group tolerance. This note details two primary and effective strategies: the rhodium(II)-catalyzed S-alkylation of sulfenamides with diazo compounds and the rhodium(II)-catalyzed imidation of sulfides with nitrene precursors.

Method 1: Rhodium(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides

This method provides access to a wide range of enantioenriched sulfimides through the reaction of sulfenamides with acceptor-acceptor diazo compounds, catalyzed by a chiral dirhodium(II) complex. The reaction is highly efficient, with catalyst loadings as low as 1 mol%, and proceeds with excellent yields and enantioselectivities.[1][2][3][4][5]

Data Presentation: Substrate Scope

The following tables summarize the substrate scope for the Rh(II)-catalyzed enantioselective S-alkylation of sulfenamides.

Table 1: Variation of the Diazo Compound

| Entry | Diazo Compound | Sulfenamide (B3320178) | Product | Yield (%) | e.r. |

| 1 | Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate | N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide | 3a | 95 | 96:4 |

| 2 | Methyl 2-diazo-2-(azetidin-2-on-1-yl)acetate | N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide | 3b | 85 | 95:5 |

| 3 | Methyl 2-diazo-2-(piperidin-2-on-1-yl)acetate | N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide | 3c | 90 | 60:40 |

| 4 | Methyl 2-diazo-2-(N,N-dimethylacetamido)acetate | N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide | 3d | 92 | 94:6 |

| 5 | Ethyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate | N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide | 3f | 96 | 97:3 |

Reaction conditions: Sulfenamide (0.2 mmol), diazo compound (0.24 mmol), Rh2(S-PTAD)4 (1 mol%), in 1,2-dichloroethane (B1671644) (DCE) at 23 °C for 12 h.

Table 2: Variation of the Sulfenamide

| Entry | Diazo Compound | Sulfenamide | Product | Yield (%) | e.r. |

| 1 | Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate | N-(tert-Butoxycarbonyl)-S-phenylsulfenamide | 4a | 94 | 95:5 |

| 2 | Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate | N-(tert-Butoxycarbonyl)-S-(4-bromophenyl)sulfenamide | 4b | 91 | 96:4 |

| 3 | Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate | N-(tert-Butoxycarbonyl)-S-(2-methylphenyl)sulfenamide | 4c | 88 | 98:2 |

| 4 | Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate | N-(tert-Butoxycarbonyl)-S-benzylsulfenamide | 4d | 85 | 93:7 |

Reaction conditions: Sulfenamide (0.2 mmol), diazo compound (0.24 mmol), Rh2(S-PTAD)4 (1 mol%), in 1,2-dichloroethane (DCE) at 23 °C for 12 h.

Experimental Protocol: General Procedure for S-Alkylation

Materials:

-

Chiral dirhodium(II) catalyst (e.g., Rh2(S-PTAD)4)

-

Sulfenamide

-

Diazo compound

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the sulfenamide (1.0 equiv).

-

Under an inert atmosphere, add the chiral dirhodium(II) catalyst (0.01 equiv).

-

Dissolve the solids in anhydrous 1,2-dichloroethane (to make a 0.1 M solution with respect to the sulfenamide).

-

Add the diazo compound (1.2 equiv) to the solution.

-

Stir the reaction mixture at room temperature (23 °C) for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired sulfimide.

-

Determine the enantiomeric ratio by chiral HPLC analysis.

Method 2: Rhodium(II)-Catalyzed Diastereoselective Imidation of Sulfides

This protocol describes the synthesis of chiral sulfimides through the diastereoselective imidation of prochiral sulfides using a chiral nitrene precursor, catalyzed by a dirhodium(II) complex. The use of N-mesyloxycarbamates as nitrene precursors in the presence of specific additives is crucial for high yields and diastereoselectivities.[6][7]

Data Presentation: Substrate Scope

Table 3: Diastereoselective Imidation of Various Sulfides

| Entry | Sulfide (B99878) | Nitrene Precursor | Product | Yield (%) | d.r. |

| 1 | Thioanisole | (R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester | 5a | 95 | 92:8 |

| 2 | Phenyl ethyl sulfide | (R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester | 5b | 92 | 90:10 |

| 3 | Benzyl phenyl sulfide | (R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester | 5c | 97 | 96:4 |

| 4 | 4-Chlorothioanisole | (R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester | 5d | 88 | 91:9 |

| 5 | Naphthyl methyl sulfide | (R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester | 5e | 90 | 93:7 |

Reaction conditions: Sulfide (0.5 mmol), Nitrene Precursor (0.55 mmol), Rh2(S-NTTL)4 (1 mol%), DMAP (0.25 equiv), bis(DMAP)CH2Cl2 (0.25 equiv) in CH2Cl2 at 40 °C for 6 h.

Experimental Protocol: General Procedure for Sulfide Imidation

Materials:

-

Dirhodium(II) tetrakis(N-1,8-naphthoyl-tert-leucinate) (Rh2(S-NTTL)4)

-

Sulfide

-

Chiral N-mesyloxycarbamate

-

4-Dimethylaminopyridine (DMAP)

-

bis(DMAP)CH2Cl2

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To an oven-dried Schlenk tube, add Rh2(S-NTTL)4 (0.01 equiv), DMAP (0.25 equiv), and bis(DMAP)CH2Cl2 (0.25 equiv).

-

Evacuate and backfill the tube with an inert atmosphere.

-

Add anhydrous dichloromethane, followed by the sulfide (1.0 equiv).

-

Add the chiral N-mesyloxycarbamate (1.1 equiv) to the reaction mixture.

-

Stir the mixture at 40 °C for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the enantioenriched this compound.

-

Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.

Visualizations

Experimental Workflow

Caption: General workflow for rhodium-catalyzed asymmetric this compound synthesis.

Proposed Catalytic Cycle for S-Alkylation of Sulfenamides

References